![molecular formula C11H10F2O3 B1302731 5-(3,5-Difluorophenyl)-5-oxovaleric acid CAS No. 845790-50-3](/img/structure/B1302731.png)
5-(3,5-Difluorophenyl)-5-oxovaleric acid
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Description
The compound “5-(3,5-Difluorophenyl)-5-oxovaleric acid” is a complex organic molecule. It likely contains a carboxylic acid group (-COOH) attached to a five-carbon chain, with a 3,5-difluorophenyl group attached at the fifth carbon .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “1-(3,5-Difluorophenyl)-3-(2-Nitrophenyl)Urea” have been synthesized from 2-nitroaniline, 3,5-difluoroaniline, and triphosgene in two steps with a 92% yield .Scientific Research Applications
Analgesic and Anti-inflammatory Applications : One compound, diflunisal (5-(2,4-difluorophenyl)salicylic acid), has been identified for its effectiveness and safety as an analgesic and anti-inflammatory agent. It is more active than aspirin in these roles and demonstrates superior duration of action and therapeutic index (Hannah et al., 1978).
Synthesis of Related Compounds : Improved methods have been developed for synthesizing compounds related to 5-(3,5-Difluorophenyl)-5-oxovaleric acid, such as 3,5-difluorosalicylic acid, which avoids the use of highly corrosive substances (Weidner-Wells & Fraga-Spano, 1996).
Metabolic Signaling : Metabolites like 3-methyl-2-oxovaleric acid, which share structural similarities with 5-oxovaleric acids, have been identified as signaling molecules that can induce a brown adipocyte-specific phenotype in white adipocytes and stimulate mitochondrial oxidative energy metabolism in skeletal myocytes (Whitehead et al., 2021).
Functionalization for Diverse Synthesis : Research on the functionalization of difluorophenols, including 3,5-difluorophenol, has expanded the potential of organometallic approaches in diversity-oriented synthesis, indicating potential applications in medicinal chemistry (Marzi et al., 2004).
Catalysis and Reaction Inducement : The compound tris(pentafluorophenyl)borane, related to fluorophenyl groups, is used as a catalyst in various organic and organometallic reactions, indicating the potential utility of fluorophenyl derivatives in catalysis (Erker, 2005).
Receptor Antagonist Research : The structure-activity relationships of β-oxidation resistant antagonists for receptors like the OXE receptor have been explored, where modifications to the oxovalerate side chain affect receptor interaction, indicating therapeutic potential (Ye et al., 2017).
Drug Discovery and Development : The discovery of diflunisal, a derivative of 5-(2,4-difluorophenyl)salicylic acid, illustrates the process of drug development and the significance of structural modifications for enhanced therapeutic properties (Hannah et al., 1977).
properties
IUPAC Name |
5-(3,5-difluorophenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-8-4-7(5-9(13)6-8)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRUFBXHPCLQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374285 |
Source
|
Record name | 5-(3,5-Difluorophenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
845790-50-3 |
Source
|
Record name | 3,5-Difluoro-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845790-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,5-Difluorophenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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